Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-
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Overview
Description
Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- is a complex organic compound that features a unique structure combining a pyrrole and pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system . The bromination of the pyrrolo[2,3-b]pyridine core is achieved using reagents such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrrole and pyridine rings.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, particularly in the synthesis of derivatives for biological evaluation.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions to introduce various functional groups.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further evaluated for their biological activities .
Scientific Research Applications
Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, showing promise in cancer therapy.
Biological Studies: It is used in studies to understand its effects on cell proliferation, apoptosis, and migration.
Chemical Biology: The compound serves as a tool to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- involves its interaction with specific molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
N,N-Dimethylacetamide (DMA): Although structurally different, DMA is a related compound used in various industrial applications.
Uniqueness
Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]- is unique due to its specific substitution pattern and its potent activity as an FGFR inhibitor. This makes it a valuable compound for targeted cancer therapy research .
Properties
CAS No. |
183208-14-2 |
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Molecular Formula |
C11H12BrN3O |
Molecular Weight |
282.14 g/mol |
IUPAC Name |
N-[2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C11H12BrN3O/c1-7(16)13-3-2-8-5-14-11-10(8)4-9(12)6-15-11/h4-6H,2-3H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
LWNFMUHDTCEOHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=N2)Br |
Origin of Product |
United States |
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